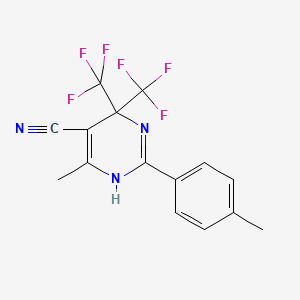![molecular formula C18H37N3 B15024976 N-[2-(piperazin-1-yl)ethyl]cyclododecanamine](/img/structure/B15024976.png)
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine: is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a cyclododecane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperazin-1-yl)ethyl]cyclododecanamine typically involves the following steps:
-
Formation of the Piperazine Derivative: : The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
-
Attachment of the Ethyl Chain: : The ethyl chain can be introduced via reductive amination or nucleophilic substitution reactions. For example, the reaction of piperazine with ethyl bromide under basic conditions can yield the desired ethyl-substituted piperazine .
-
Cyclododecane Attachment: : The final step involves the attachment of the cyclododecane moiety. This can be achieved through nucleophilic substitution reactions where the ethyl-piperazine derivative reacts with a cyclododecane halide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This involves the stepwise addition of reagents in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Synthesis: This method allows for the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives with reduced functional groups.
Substitution Products: Various substituted piperazine and ethyl derivatives.
科学研究应用
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and polymers.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It can be employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
作用机制
The mechanism of action of N-[2-(piperazin-1-yl)ethyl]cyclododecanamine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The ethyl chain and cyclododecane moiety can influence the compound’s pharmacokinetic properties, such as solubility and bioavailability .
相似化合物的比较
Similar Compounds
- **N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide
属性
分子式 |
C18H37N3 |
|---|---|
分子量 |
295.5 g/mol |
IUPAC 名称 |
N-(2-piperazin-1-ylethyl)cyclododecanamine |
InChI |
InChI=1S/C18H37N3/c1-2-4-6-8-10-18(11-9-7-5-3-1)20-14-17-21-15-12-19-13-16-21/h18-20H,1-17H2 |
InChI 键 |
LWBFQYZDAHHQOY-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(CCCCC1)NCCN2CCNCC2 |
溶解度 |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15024903.png)
![1-[6-(3,4-dimethoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B15024908.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15024913.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(2-furyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15024919.png)
![prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024936.png)
![N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B15024944.png)
![ethyl 5-(2,4-dimethoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B15024945.png)

![2-(5-Methylpyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024955.png)
![3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15024962.png)
![8-(4-chlorobenzoyl)-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B15024982.png)
![1-(4-Ethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024988.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B15024995.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15025003.png)
